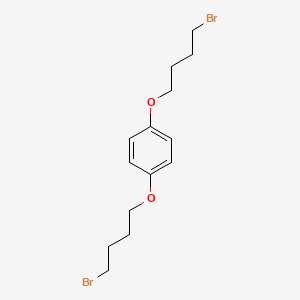

1,4-Bis(4-bromobutoxy)benzene

CAS No.: 66619-91-8

Cat. No.: VC4121999

Molecular Formula: C14H20Br2O2

Molecular Weight: 380.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66619-91-8 |

|---|---|

| Molecular Formula | C14H20Br2O2 |

| Molecular Weight | 380.11 g/mol |

| IUPAC Name | 1,4-bis(4-bromobutoxy)benzene |

| Standard InChI | InChI=1S/C14H20Br2O2/c15-9-1-3-11-17-13-5-7-14(8-6-13)18-12-4-2-10-16/h5-8H,1-4,9-12H2 |

| Standard InChI Key | KTOGCLNNHBUUOX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OCCCCBr)OCCCCBr |

| Canonical SMILES | C1=CC(=CC=C1OCCCCBr)OCCCCBr |

Introduction

Synthesis and Preparation

Synthetic Routes

The synthesis of 1,4-bis(4-bromobutoxy)benzene typically involves a nucleophilic substitution reaction between resorcinol (1,4-dihydroxybenzene) and 1,4-dibromobutane under alkaline conditions. A representative procedure includes:

-

Reaction Setup: Resorcinol (1.0 equiv.) and potassium carbonate (2.0 equiv.) are stirred in acetone at 60°C for 15 minutes.

-

Alkylation: 1,4-Dibromobutane (2.1 equiv.) is added, and the mixture is refluxed for 7 hours.

-

Workup: The product is extracted with chloroform, washed with water and brine, dried over Na₂SO₄, and purified via column chromatography (CHCl₃:hexane = 1:9).

-

Crystallization: Recrystallization from methanol yields colorless crystals .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Solvent | Acetone |

| Catalyst | K₂CO₃ |

| Yield | ~70% (crude) |

Industrial Considerations

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction efficiency in scaled-up processes. The use of dichloroethane as a solvent improves selectivity for the 1,4-regioisomer .

Molecular and Crystalline Structure

Structural Features

X-ray crystallography reveals:

-

Symmetry: The molecule exhibits inversion symmetry, with the benzene ring and bromobutoxy chains lying in the same plane .

-

Conformation: The 4-bromobutoxy chain adopts an extended antiperiplanar conformation, as evidenced by torsion angles (C5–O1–C4–C3 = −179.55°, O1–C4–C3–C2 = −176.29°) .

-

Packing: Weak C–H···π interactions (2.84 Å) stabilize a herringbone arrangement in the crystal lattice .

Crystallographic Data:

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| Unit cell (Å) | a = 9.0845, b = 5.3436, c = 15.3509 |

| Density (g/cm³) | 1.702 |

Physicochemical Properties

Basic Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 380.11 g/mol | |

| Melting point | Not reported | – |

| Boiling point | Not reported | – |

| Density | 1.702 g/cm³ | |

| Refractive index | Not reported | – |

Stability and Reactivity

-

Reactivity: The bromine atoms serve as leaving groups, enabling Suzuki couplings and nucleophilic substitutions .

Applications in Materials Science

Electroluminescent Materials

1,4-Bis(4-bromobutoxy)benzene is a precursor for soluble electroluminescent polymers used in organic light-emitting diodes (OLEDs). Its derivatives form π-conjugated systems with tunable emission wavelengths .

Pillararene Synthesis

The compound is critical in synthesizing co-pillar[3+2]arenes, macrocycles with applications in supramolecular chemistry:

-

Functionalization: Bromine substituents allow post-synthetic modifications (e.g., quaternization with trimethylamine) .

-

Host-Guest Chemistry: Modified pillararenes exhibit high binding affinity for dicarboxylic acids (Ka ≈ 10³–10⁴ M⁻¹) .

Example Derivative:

| Compound | Application |

|---|---|

| Trimethylammonium-functionalized pillararene | Water-soluble host for drug delivery |

Recent Research Developments

Constitutional Isomers in Supramolecular Chemistry

Co-cyclization of 1,4-bis(4-bromobutoxy)benzene with 1,4-dimethoxybenzene yields constitutional isomers of pillararenes. HPLC analysis shows a 3:1 ratio for tetra-bromo vs. hexa-bromo isomers, influencing their stacking patterns and host-guest dynamics .

Halogen-Bonded Assemblies

In the solid state, bromine atoms participate in halogen bonding (Br···Br = 3.45 Å), forming supramolecular dimers or polymers. These structures have potential in crystal engineering .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume